

Application Notes and Protocols: **AlPhos**-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides

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Compound of Interest

Compound Name: *AlPhos*

Cat. No.: *B2852333*

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Introduction

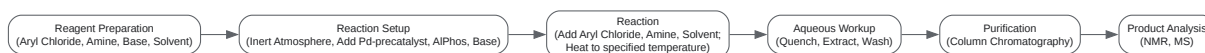
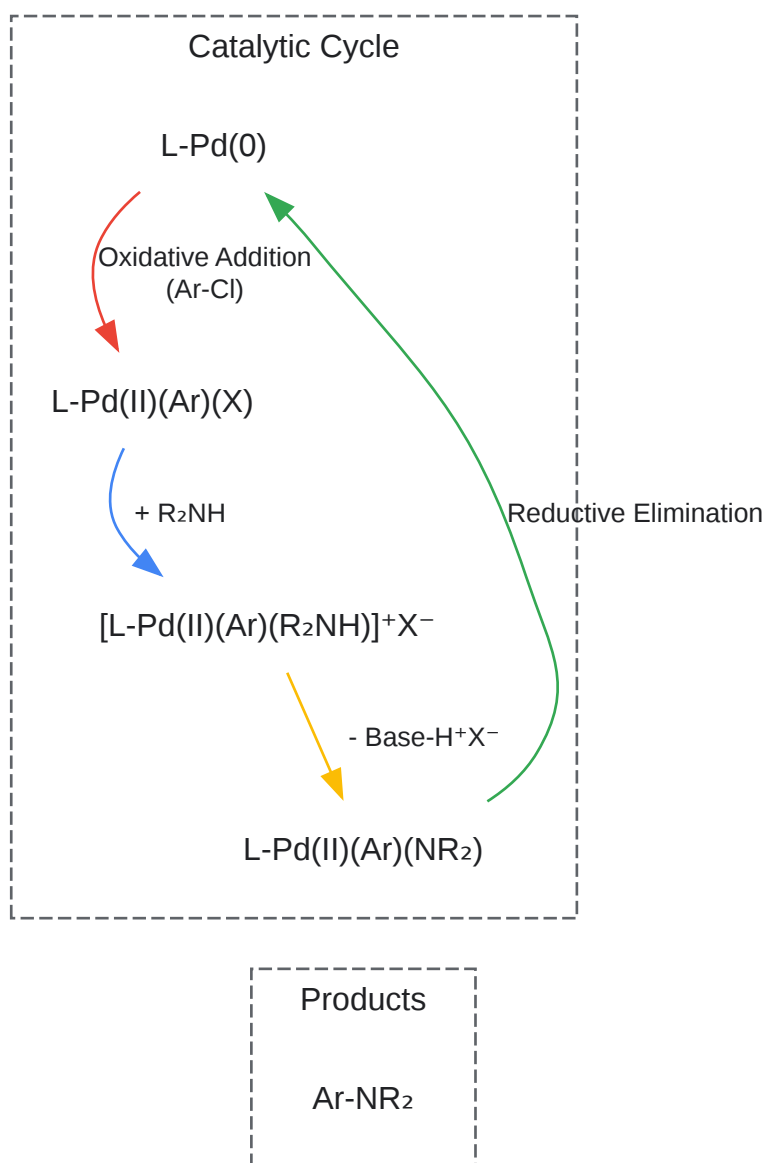
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the preparation of pharmaceuticals, agrochemicals, and functional materials. This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has seen continuous improvement through the development of sophisticated phosphine ligands. Among these, **AlPhos**, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a powerful tool, particularly for the challenging coupling of readily available but less reactive aryl chlorides.

The steric hindrance and electronic properties of **AlPhos** facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high catalytic activity and a broad substrate scope. These application notes provide a comprehensive overview, detailed protocols, and representative data for the **AlPhos**-catalyzed Buchwald-Hartwig amination of aryl chlorides with primary and secondary amines.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The **AlPhos** ligand plays a crucial role in stabilizing the palladium

center and promoting the efficiency of each step.



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